molecular formula C10H13BrN2O B1276069 5-Bromo-2-morpholin-4-ylaniline CAS No. 91062-48-5

5-Bromo-2-morpholin-4-ylaniline

Cat. No.: B1276069
CAS No.: 91062-48-5
M. Wt: 257.13 g/mol
InChI Key: JAINJKOIAULFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-morpholin-4-ylaniline is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysics

5-Bromo-2-morpholin-4-ylaniline is used in the synthesis of quinolines. For instance, a study demonstrated the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. The photophysical analysis of these quinolines indicated intraligand and charge-transfer type transitions (Bonacorso et al., 2018).

Anticancer Properties

Compounds derived from this compound have been explored for their anticancer properties. A study on substituted 4-anilinoquinazolines found that derivatives with bromo and morpholine groups showed inhibition of tumor cell growth and exhibited antiprotease effects on plasmin, which could be significant for their anticancer properties (Jantová et al., 2001).

Intermediate in PI3K/mTOR Inhibitors

This compound derivatives are used as intermediates in the synthesis of PI3K/mTOR inhibitors, which are important for cancer treatment. A specific compound, synthesized from 6-bromoquinolin-4-ol, was identified as a key intermediate for the synthesis of quinoline inhibitors (Lei et al., 2015).

Photostabilization of Poly(Vinyl Chloride)

New thiophene derivatives, including compounds synthesized with this compound, have been found to reduce the photodegradation of poly(vinyl chloride) films. This indicates potential applications in materials science for increasing the durability of PVC products (Balakit et al., 2015).

Synthesis of Morpholine Derivatives

This compound is involved in the synthesis of various morpholine derivatives. For example, a study described the synthesis of cis-3,5-disubstituted morpholines from 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine, showcasing the chemical's utility in organic synthesis (D’hooghe et al., 2006).

Interaction with Hydrazine Hydrate

In a chemical study, 5-Morpholino-1,3-oxazole-4-carbonitriles containing this compound were synthesized. When reacted with hydrazine hydrate, specific recyclization products were formed, suggesting applications in advanced organic synthesis and pharmaceutical research (Chumachenko et al., 2014).

Nucleophilic Substitution Reactions

The compound is used in studying nucleophilic substitution reactions, with research exploring the reactions of bromoisothiazoles with morpholine. Such studies contribute to a better understanding of reaction mechanisms in organic chemistry (Kalogirou & Koutentis, 2014).

Safety and Hazards

The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

5-bromo-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAINJKOIAULFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406958
Record name 5-bromo-2-morpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91062-48-5
Record name 5-bromo-2-morpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromo-2-nitrophenyl)morpholine (13.2 g, 46 mmol) dissolved in EtOAc (200.00 mL, 2043 mmol) at rt was added all in one portion tin(II) chloride dehydrate (52 g, 230 mmol). An exotherm developed and the orange color faded to a faint yellow. The reaction was stirred at ambient temperature for 15 min then heated to reflux for 45 min. After 60 min TLC indicated no starting material remained and the reaction was equilibrated to rt. The reaction was washed with 200 mL 5N aq. Sodium hydroxide solution followed by 100 mL water and 50 mL brine. The organic separation was stirred over anhydrous magnesium sulfate, filtered and the filtrate concd under reduced pressure to afford a pale yellow solid. Mass Spectrum (ESI) m/e=257.0 & 259.0 (M+1).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.